1-(2,3-dichlorobenzoyl)-5-methoxy-2-methyl-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole
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Overview
Description
ML-SI1 is a chemical compound known for its role as an inhibitor of the transient receptor potential mucolipin 1 (TRPML1) channel.
Preparation Methods
Synthetic Routes and Reaction Conditions
ML-SI1 is synthesized as an inseparable racemic mixture of cis- and trans-isomers in a short synthetic sequence . The synthesis involves the formation of a diastereomeric mixture, which is challenging to separate. The synthetic route typically includes the following steps:
- Formation of the core structure through a series of organic reactions.
- Introduction of functional groups to achieve the desired inhibitory activity.
- Purification and characterization of the final product.
Industrial Production Methods
Due to its complex synthesis and the need for high purity, ML-SI1 is primarily produced in research laboratories rather than on an industrial scale. The production involves meticulous control of reaction conditions and purification processes to ensure the desired activity and purity .
Chemical Reactions Analysis
Types of Reactions
ML-SI1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in ML-SI1.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of TRPML1 channels.
Biology: Investigated for its role in modulating lysosomal function and autophagy.
Medicine: Explored for its potential in treating diseases such as acute myeloid leukemia and breast cancer by inhibiting TRPML1 channels
Mechanism of Action
ML-SI1 exerts its effects by inhibiting the TRPML1 channel, a lysosomal cation channel involved in various cellular processes. The inhibition of TRPML1 leads to impaired autophagy, increased production of reactive oxygen species, and modulation of cellular sensitivity to chemotherapeutic agents . The molecular targets and pathways involved include the TRPML1 channel and associated signaling pathways that regulate lysosomal function and cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
ML-SI3: Another TRPML inhibitor with a more promising profile due to its higher activity and selectivity
17β-estradiol methyl ether (EDME): A highly potent and isoform-selective TRPML1 antagonist.
Uniqueness of ML-SI1
ML-SI1 is unique due to its specific inhibitory activity on the TRPML1 channel and its role as a tool compound in scientific research. While ML-SI3 and EDME offer higher selectivity and potency, ML-SI1 remains valuable for studying the basic mechanisms of TRPML1 inhibition and its effects on cellular processes .
Properties
Molecular Formula |
C23H26Cl2N2O3 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)-2,3-dihydroindol-1-yl]methanone |
InChI |
InChI=1S/C23H26Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14-15,17H,8-13H2,1-2H3 |
InChI Key |
RBNMBONHKHXEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 |
Origin of Product |
United States |
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